molecular formula C9H13NO3S2 B10967763 N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B10967763
M. Wt: 247.3 g/mol
InChI Key: WPOGJUDOEQKWOI-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves several steps. One common method includes the condensation reaction of thiophene-2-sulfonamide with oxolan-2-ylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE can be compared with other thiophene derivatives such as:

The uniqueness of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H13NO3S2/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h2,4,6,8,10H,1,3,5,7H2

InChI Key

WPOGJUDOEQKWOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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